5-Methylisothiazol-3-amine hydrochloride
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Overview
Description
5-Methylisothiazol-3-amine hydrochloride is a chemical compound with the molecular formula C4H7ClN2S and a molecular weight of 150.63 . It is a white to light yellow crystal powder .
Molecular Structure Analysis
The molecular structure of 5-Methylisothiazol-3-amine hydrochloride consists of a five-membered ring with a sulfur atom, a nitrogen atom, and a methyl group attached to the third carbon . The compound also contains a chloride ion, which forms an ionic bond with the nitrogen atom in the isothiazole ring .Physical And Chemical Properties Analysis
5-Methylisothiazol-3-amine hydrochloride is a white to light yellow crystal powder . It has a melting point of 300 °C . The compound is stored under inert gas at 2-8°C .Scientific Research Applications
Reactivity with Amines
5-Methylisothiazol-3-amine hydrochloride, part of the isothiazolone family, exhibits notable reactivity with amines. This reactivity is crucial in industrial applications, where isothiazolones, including 5-chloro-1-methylisothiazolone and 1-methylisothiazolone, are employed as effective microbicides in water cooling towers, metalworking fluids, and cosmetics to inhibit microorganism growth. In these environments, the presence of amines can degrade the isothiazolone molecules, necessitating strategies to stabilize these compounds (Ghosh, 1999).
Corrosion Inhibition
Isothiazolone derivatives, including compounds related to 5-Methylisothiazol-3-amine hydrochloride, have been studied for their efficiency in inhibiting corrosion, particularly on mild steel in acidic media. These studies are crucial for extending the lifespan of metal components in industrial systems (Lagrenée et al., 2002).
Organic Synthesis
In the realm of organic synthesis, 5-Methylisothiazol-3-amine hydrochloride serves as a versatile intermediate. It has been used in the synthesis of various heterocyclic compounds, such as isothiazoles and pyrimidines, which have potential applications in developing new pharmaceuticals and materials (Clarke et al., 1998). Additionally, derivatives of 3-methyl-5-aminoisothiazolo-4-carboxylic acid, closely related to 5-Methylisothiazol-3-amine hydrochloride, have shown psychotropic and cytostatic activity, indicating potential for further medicinal chemistry exploration (Machoń, 1976).
Safety And Hazards
properties
IUPAC Name |
5-methyl-1,2-thiazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S.ClH/c1-3-2-4(5)6-7-3;/h2H,1H3,(H2,5,6);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFLTOLUJNEDHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NS1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylisothiazol-3-amine hydrochloride | |
CAS RN |
31857-79-1 |
Source
|
Record name | 5-methyl-1,2-thiazol-3-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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